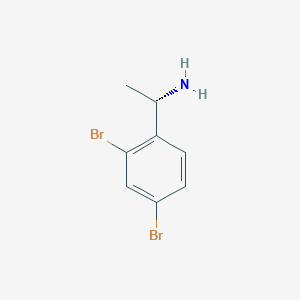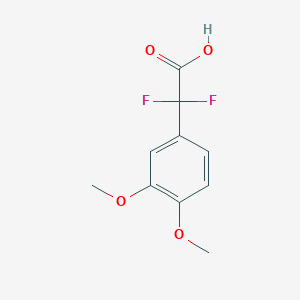
(3,4-Dimethoxyphenyl)-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a difluoroacetic acid moiety attached to a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to the 3,4-dimethoxyphenyl precursor. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods: Industrial production of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid group to a difluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-2,2-difluoromethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenylacetic acid: Lacks the difluoroacetic acid group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)acetic acid: Similar structure but without the difluoro substitution, leading to variations in reactivity and applications.
3,4-Dimethoxyphenethylamine: An analogue with an amine group instead of the difluoroacetic acid moiety, used in different research contexts.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C10H10F2O4 |
|---|---|
Molekulargewicht |
232.18 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-4-3-6(5-8(7)16-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YYYODAOLDZONQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


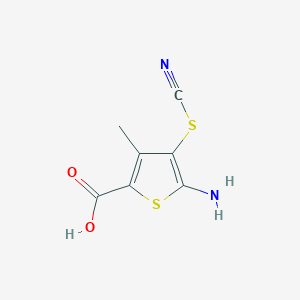
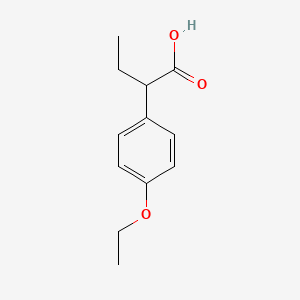
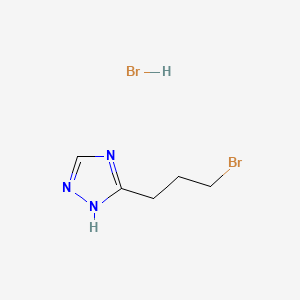
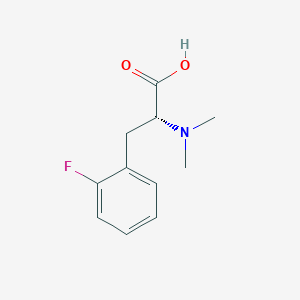
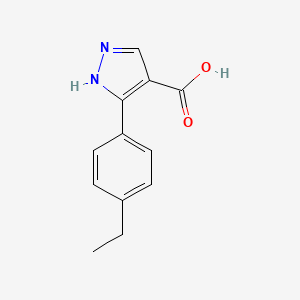
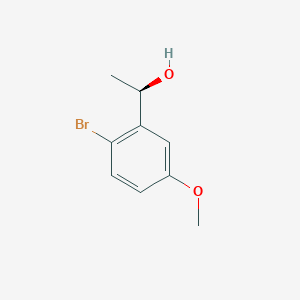
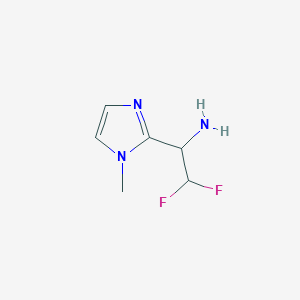
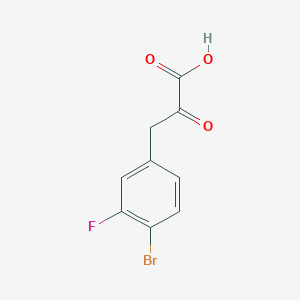


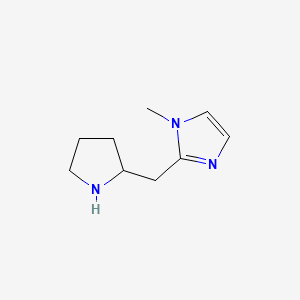
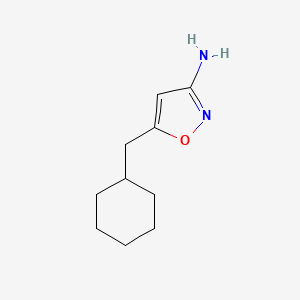
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
